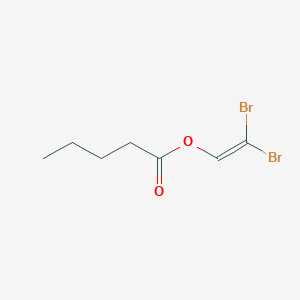
2,2-Dibromoethenyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromoethenyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dibromoethenyl group attached to a pentanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl pentanoate typically involves the reaction of pentanoic acid with 2,2-dibromoethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and triisopropyl phosphite as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromoethenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromoethenyl group to a less oxidized state.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted esters.
Aplicaciones Científicas De Investigación
2,2-Dibromoethenyl pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dibromoethenyl group into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromoethenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromoethenyl acetate
- 2,2-Dibromoethenyl butanoate
- 2,2-Dibromoethenyl hexanoate
Uniqueness
2,2-Dibromoethenyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propiedades
Número CAS |
113966-04-4 |
|---|---|
Fórmula molecular |
C7H10Br2O2 |
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
2,2-dibromoethenyl pentanoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-4-7(10)11-5-6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
RBTDQYRNEJRTSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)






![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)

![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)

